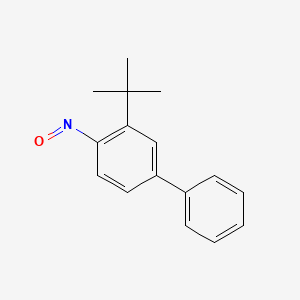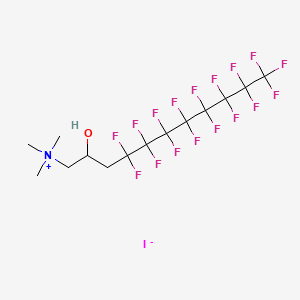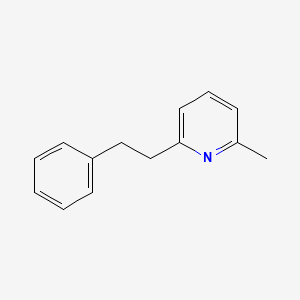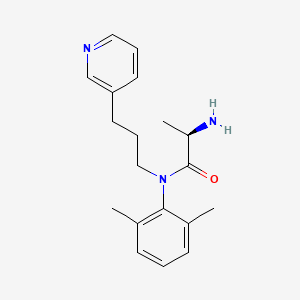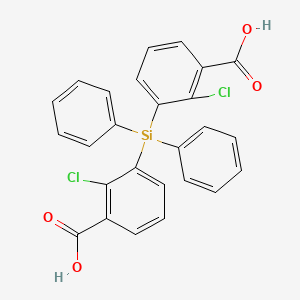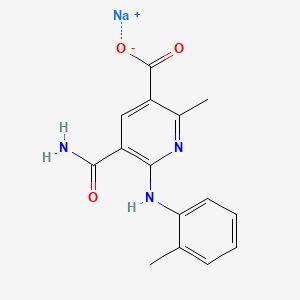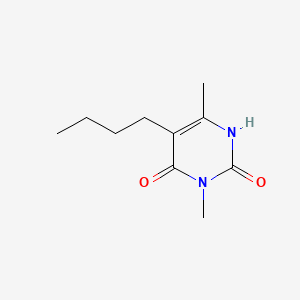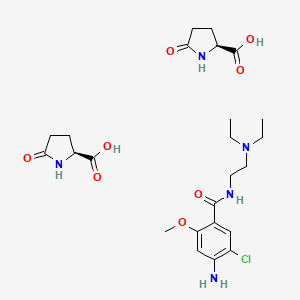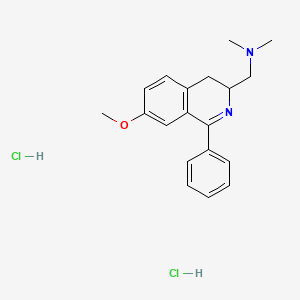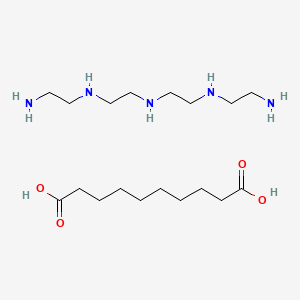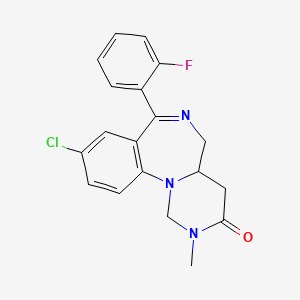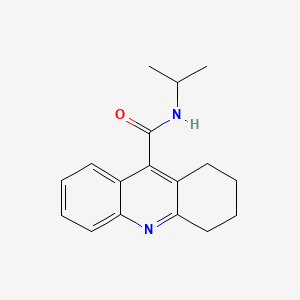
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is a chemical compound with the molecular formula C14H14N2O. It is part of the acridine family, known for their diverse applications in medicinal chemistry and material science. This compound is particularly noted for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reduction of acridine-9-carboxylic acid followed by amide formation with isopropylamine. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Medicine: Explored for its anticancer properties, particularly as a topoisomerase inhibitor.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and DNA. As a topoisomerase inhibitor, it interferes with the DNA replication process, which is crucial for its anticancer activity . The compound binds to the enzyme, preventing it from performing its function, leading to cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine-9-carboxamide: Another member of the acridine family with similar applications in medicinal chemistry.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in Alzheimer’s disease treatment.
Uniqueness
9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is unique due to its specific structural modifications, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and research.
Properties
CAS No. |
113106-31-3 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-11(2)18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,18,20) |
InChI Key |
AIIWMAOPJJUOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


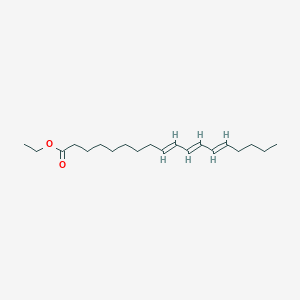
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
